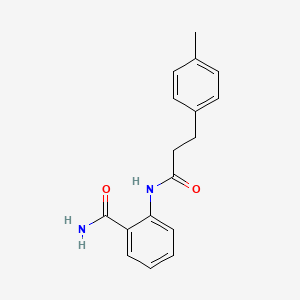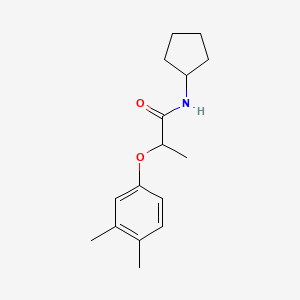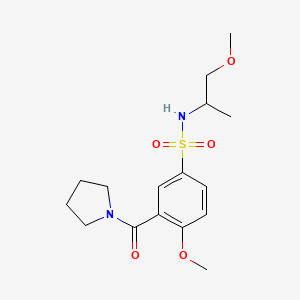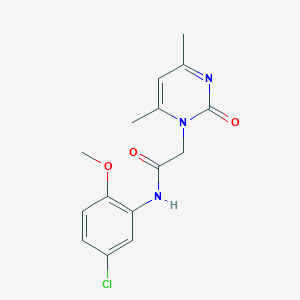
2-(3-(p-tolyl)propanamido)benzamide
描述
2-(3-(p-tolyl)propanamido)benzamide is an organic compound that belongs to the class of amides It consists of a benzamide core with a 3-(p-tolyl)propanamido substituent
作用机制
Target of Action
The primary target of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide is Methionine aminopeptidase . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, which is a critical step in protein maturation.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of proteins within the cell.
Biochemical Pathways
The biochemical pathways affected by 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound could disrupt the normal process of protein maturation, leading to downstream effects on various cellular functions .
Result of Action
The molecular and cellular effects of 2-{[3-(4-methylphenyl)propanoyl]amino}benzamide’s action would depend on the specific proteins affected by the inhibition of Methionine aminopeptidase. This could potentially lead to changes in cellular function or structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-tolyl)propanamido)benzamide can be achieved through several methods. One common approach involves the reaction of p-tolylpropanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
2-(3-(p-tolyl)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(3-(p-tolyl)propanamido)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(p-tolyl)benzamide: A similar compound with a different substitution pattern.
3-(p-tolyl)propanoic acid: A precursor in the synthesis of 2-(3-(p-tolyl)propanamido)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-13(9-7-12)10-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGLOFZNYXSIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4752939.png)
![1-METHYL-4-[(3-TOLUIDINOCARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4752941.png)
![N-[(4-morpholin-4-ylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4752946.png)
![2-oxo-2-phenylethyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B4752948.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4752985.png)

![N-[3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4753011.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4753013.png)
METHANONE](/img/structure/B4753014.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753020.png)
